

# An In-depth Technical Guide on the Physicochemical Properties of Diethyl Allyl Phosphate

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## Compound of Interest

Compound Name: *Diethyl allyl phosphate*

Cat. No.: *B041220*

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## Abstract

This technical guide provides a comprehensive overview of the available physicochemical and thermodynamic property data for **Diethyl allyl phosphate** (DEAP). While extensive experimental thermodynamic data such as enthalpy, entropy, and Gibbs free energy for **Diethyl allyl phosphate** are not readily available in the current literature, this document compiles the existing physical property data. Furthermore, it outlines standard experimental and computational methodologies that are employed for the determination of thermodynamic properties of organophosphate compounds. This guide also includes a detailed synthesis protocol for the related isomer, Diethyl allylphosphonate, due to the prevalence of this compound in published research. The intention is to equip researchers and professionals in drug development and materials science with a foundational understanding of **Diethyl allyl phosphate** and to provide established methods for further investigation of its thermodynamic characteristics.

## Introduction

**Diethyl allyl phosphate** (CAS No: 3066-75-9) is an organophosphate ester that finds application as a flame retardant and as a reagent in organic synthesis, particularly in palladium-catalyzed reactions where it can act as a hydrogen acceptor.<sup>[1]</sup> Its molecular structure,

featuring a phosphate group attached to an allyl moiety, imparts unique reactivity and properties that are of interest in various chemical and industrial applications, including polymer chemistry and the synthesis of biologically active molecules.<sup>[2]</sup>

Despite its utility, a comprehensive public database of its thermodynamic properties is notably absent. This guide aims to consolidate the known physical data and provide a framework for the experimental and theoretical determination of its thermodynamic parameters, which are crucial for process design, safety analysis, and understanding its reaction kinetics and equilibria.

## Physicochemical Properties of Diethyl Allyl Phosphate

The available physical and chemical properties for **Diethyl allyl phosphate** are summarized in the table below. These data are primarily sourced from chemical suppliers and material safety data sheets.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> O <sub>4</sub> P	
Molecular Weight	194.17 g/mol	
CAS Number	3066-75-9	
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	45-46 °C (lit.)	[3]
Density	1.09 g/mL at 25 °C (lit.)	[3]
Refractive Index (n <sub>20/D</sub> )	1.422 (lit.)	[2]
Flash Point	>230 °F (>110 °C) - closed cup	[3]
Storage Temperature	2-8°C, stored under nitrogen	[3]

## Synthesis of Organophosphorus Esters: Diethyl Allyl Phosphate and Diethyl Allylphosphonate

While a specific, detailed experimental protocol for the synthesis of **Diethyl allyl phosphate** is not extensively documented in readily available literature, a general method involves the reaction of ethanol with phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[3]</sup>

Due to the prevalence of its isomer, Diethyl allylphosphonate, in the scientific literature, a detailed experimental protocol for its synthesis is provided below. It is crucial to note that Diethyl allylphosphonate (CAS: 1067-87-4) and **Diethyl allyl phosphate** (CAS: 3066-75-9) are distinct molecules with different structures and potentially different properties.

## Experimental Protocol: Synthesis of Diethyl Allylphosphonate

The synthesis of Diethyl allylphosphonate is commonly achieved through the Michaelis-Arbuzov reaction.<sup>[4]</sup>

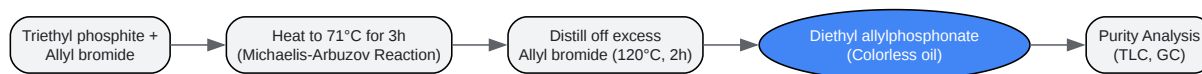
Materials:

- Triethyl phosphite (freshly distilled)
- Allyl bromide
- Nitrogen gas
- Round-bottomed flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:<sup>[4]</sup>

- A round-bottomed flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.
- Freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol) are added to the flask.

- The reaction mixture is heated to 71 °C for 3 hours.
- After the reaction is complete, the excess allyl bromide is removed by distillation, heating the crude mixture to approximately 120 °C for 2 hours.
- The resulting product, Diethyl allylphosphonate, is obtained as a colorless oil. The reported yield is 98%.
- The purity of the product can be confirmed using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).



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Synthesis workflow for Diethyl allylphosphonate.

## Methodologies for Determining Thermodynamic Properties

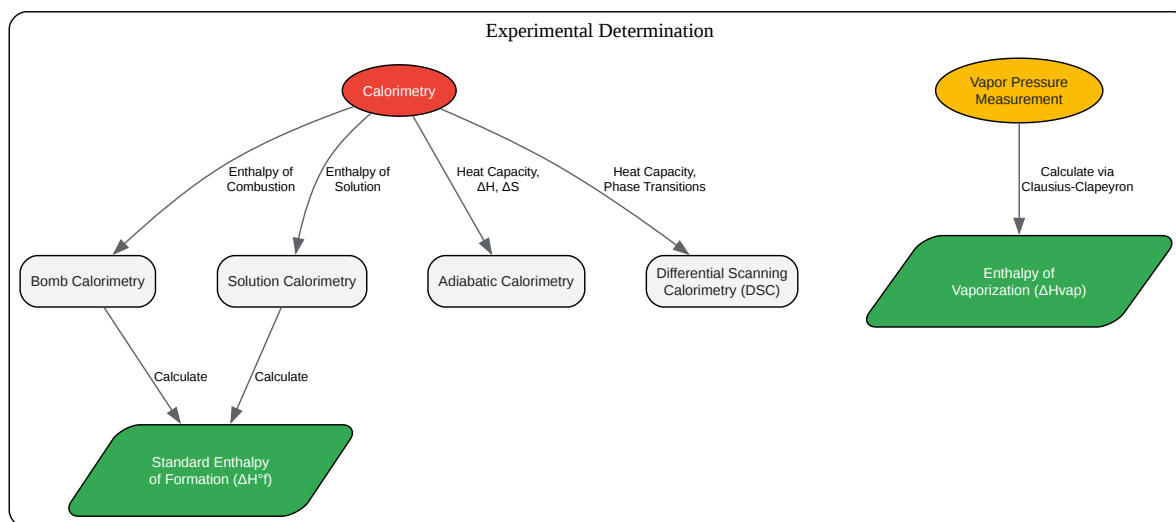
The determination of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy is fundamental to understanding the chemical behavior of a compound. Although specific data for **Diethyl allyl phosphate** is lacking, the following experimental and computational methods are standard approaches for obtaining such information for organophosphorus compounds.

## Experimental Methods

Experimental determination of thermodynamic data often involves calorimetry and other analytical techniques.

- Calorimetry:
  - Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

- Solution Calorimetry: Measures the enthalpy change upon dissolving a substance, which can be used in thermochemical cycles to determine enthalpies of formation.
- Adiabatic Calorimetry: Measures heat capacity as a function of temperature, which can be used to determine changes in enthalpy and entropy.
- Differential Scanning Calorimetry (DSC): A thermoanalytical technique to measure heat flow associated with transitions in a material as a function of temperature or time. It can be used to determine heat capacities and enthalpies of phase transitions.
- Vapor Pressure Measurements: Techniques like the static or effusion method can be used to measure vapor pressure at different temperatures. These data can be used to calculate the enthalpy of vaporization via the Clausius-Clapeyron equation.



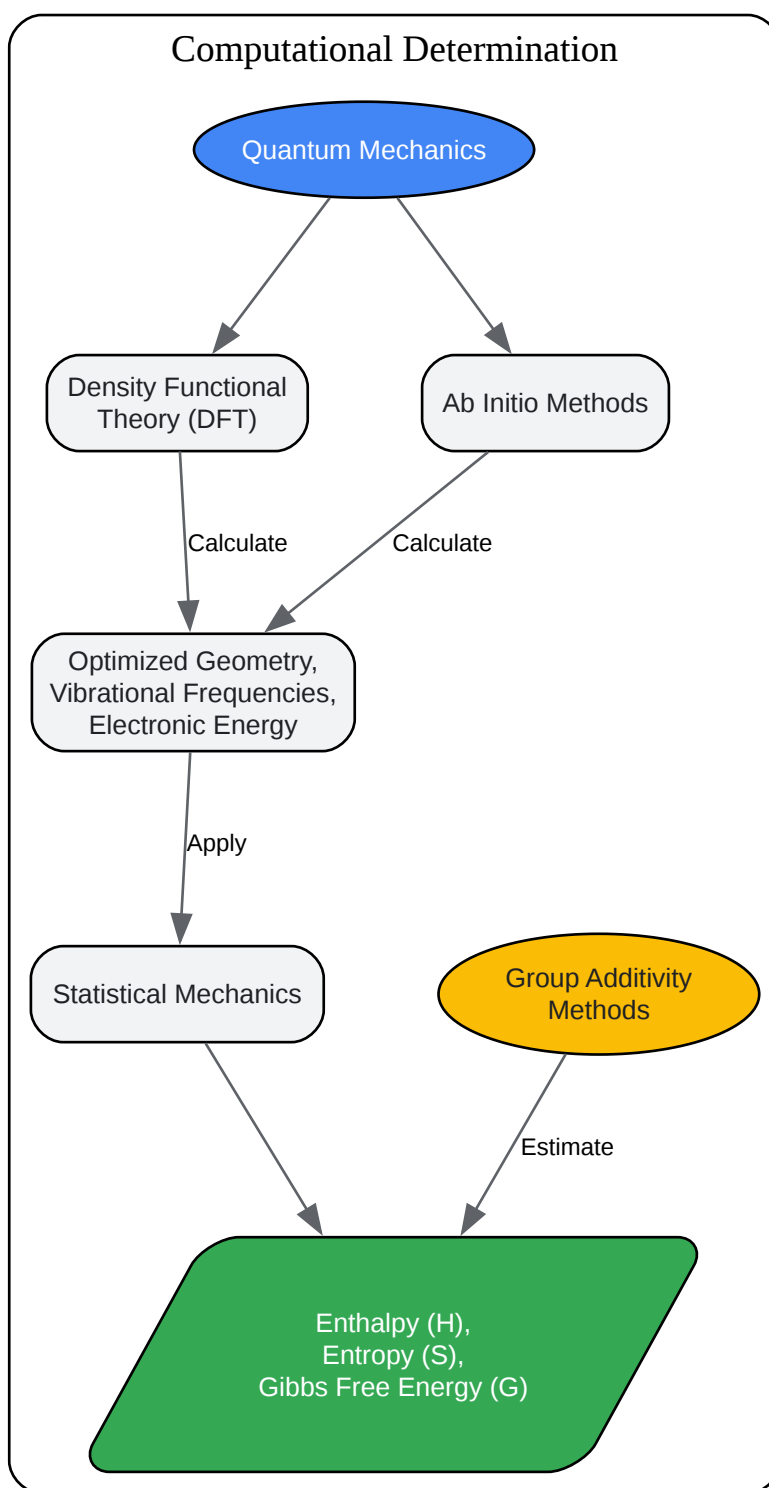
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Experimental methods for thermodynamic property determination.

## Computational Methods

With the advancement of computational chemistry, theoretical calculations provide a powerful tool for estimating thermodynamic properties, especially when experimental data is scarce.

- **Ab Initio and Density Functional Theory (DFT) Calculations:** These quantum mechanical methods can be used to calculate the electronic structure of a molecule. From this, properties such as the optimized geometry, vibrational frequencies, and electronic energy can be determined. Statistical mechanics can then be applied to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[\[1\]](#)
- **Group Additivity Methods:** These are semi-empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. While less accurate than high-level quantum calculations, they are computationally inexpensive and useful for initial estimations.[\[1\]](#)



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Computational methods for thermodynamic property determination.

## Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the direct involvement of **Diethyl allyl phosphate** in biological signaling pathways. While inorganic phosphate is a well-known signaling molecule, the biological activity of specific organophosphate esters like **Diethyl allyl phosphate** is diverse and compound-specific. Organophosphates are known to interact with various biological targets, often through the inhibition of enzymes such as acetylcholinesterase. However, without specific studies on **Diethyl allyl phosphate**, any discussion on its role in signaling would be speculative. Further research is required to elucidate any potential interactions with biological systems and its mechanism of action at the molecular level.

## Conclusion

This technical guide has summarized the currently available physicochemical data for **Diethyl allyl phosphate** and highlighted the significant gap in the literature regarding its experimental thermodynamic properties. The provided standard methodologies for both experimental and computational determination of these properties offer a roadmap for future research. A detailed synthesis protocol for the related, and more frequently studied, isomer Diethyl allylphosphonate has also been presented for reference. For researchers and professionals in drug development and materials science, a thorough understanding of the thermodynamic properties of **Diethyl allyl phosphate** will be essential for its effective and safe application. The information and methodologies outlined herein provide a critical starting point for such investigations.

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